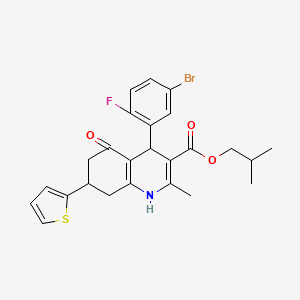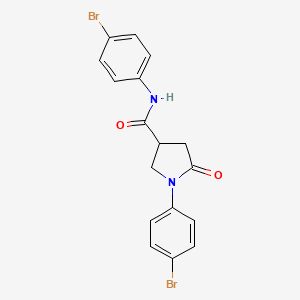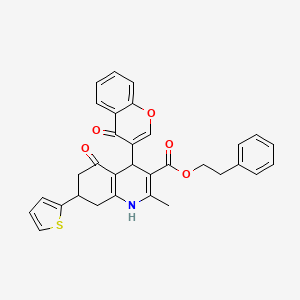![molecular formula C25H19BrN2O5 B11620331 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620331.png)
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(ベンジルオキシ)-3-メトキシベンジリデン]-1-(3-ブロモフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ピリミジンコアにさまざまな官能基が置換された独特な構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
(5E)-5-[4-(ベンジルオキシ)-3-メトキシベンジリデン]-1-(3-ブロモフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、市販の前駆体から始まり、複数のステップを伴います。重要なステップには、ピリミジンコアの形成、続いてベンジルオキシ基とメトキシ基の導入、最後にフェニル環の臭素化が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
この特定の化合物の詳細な工業生産方法は容易に入手できませんが、一般的なアプローチは、ラボでの合成のスケールアップを伴います。これには、大規模生産のための反応条件の最適化、高純度の出発物質の入手可能性の確保、効率的な精製技術の実装が含まれます。
化学反応解析
反応の種類
(5E)-5-[4-(ベンジルオキシ)-3-メトキシベンジリデン]-1-(3-ブロモフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化して、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、特定の官能基を除去したり、変更したりするために使用できます。
置換: フェニル環上の臭素原子は、求核置換反応を使用して他の基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。温度、溶媒、反応時間などの反応条件は、目的の変換を達成するために慎重に制御されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の酸素含有官能基を持つ化合物を生成する可能性があり、置換反応はフェニル環にさまざまな新しい置換基を導入できます。
科学研究の用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 生化学的研究におけるプローブまたはリガンドとして役立つ可能性があります。
医学: この化合物のユニークな構造は、潜在的な治療特性のために探求される可能性があります。
工業: 特定の特性を持つ新しい材料の開発に役立つ可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the diazinane ring and the introduction of the benzyloxy-methoxyphenyl and bromophenyl groups. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
(5E)-5-[4-(ベンジルオキシ)-3-メトキシベンジリデン]-1-(3-ブロモフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンが効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。これらの相互作用には、酵素、受容体、または他の生体分子への結合が含まれ、細胞経路と機能の変化につながります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
独自性
類似の化合物と比較して、(5E)-5-[4-(ベンジルオキシ)-3-メトキシベンジリデン]-1-(3-ブロモフェニル)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a diazinane ring, a bromophenyl group, and a benzyloxy-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C25H19BrN2O5 |
|---|---|
分子量 |
507.3 g/mol |
IUPAC名 |
(5E)-1-(3-bromophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H19BrN2O5/c1-32-22-13-17(10-11-21(22)33-15-16-6-3-2-4-7-16)12-20-23(29)27-25(31)28(24(20)30)19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29,31)/b20-12+ |
InChIキー |
YHCLBBPVEKZCNZ-UDWIEESQSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11620255.png)


![N-(2H-1,3-Benzodioxol-5-YL)-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11620281.png)
![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11620287.png)
![1-[(4-Nitrophenyl)methoxy]benzotriazole](/img/structure/B11620301.png)
![(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11620308.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide](/img/structure/B11620309.png)
![{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11620319.png)

![ethyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11620326.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620336.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11620337.png)
